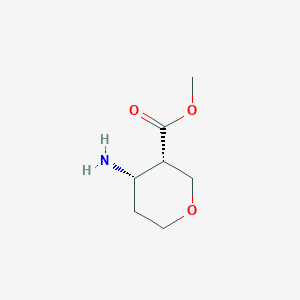

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Description

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS: 785776-21-8) is a bicyclic compound with a stereochemically defined aminopyran scaffold. Its molecular formula is C₇H₁₃NO₃, and it has a molecular weight of 159.18 g/mol . The compound is characterized by a tetrahydro-2H-pyran ring substituted with an amino group at the 4-position and a methyl ester at the 3-position. Key physical properties include a density of 1.115 g/cm³, a boiling point of 224.2°C, and a calculated LogP of 0.223, indicating moderate hydrophobicity . It is stored at 2–8°C in dark, dry conditions to ensure stability .

This compound is of interest in pharmaceutical synthesis due to its rigid bicyclic structure and chiral centers, which are critical for biological activity.

Propriétés

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOQXPMPPTFRW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478195 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785776-21-8 | |

| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Organocatalytic Domino Michael-Hemiacetalization Reaction

One efficient asymmetric synthesis approach involves the organocatalytic domino Michael–hemiacetalization reaction of α-hydroxymethyl nitroalkenes with methyl 3-oxobutanoate, followed by dehydration to form tetrahydropyran derivatives with high stereoselectivity.

- Reaction Conditions: Typically catalyzed by organocatalysts (e.g., 10 mol%) in toluene at room temperature.

- Key Steps: Michael addition, hemiacetal formation, and dehydration.

- Outcome: This method affords functionalized tetrahydropyran derivatives with excellent diastereomeric (>95%) and enantiomeric excess (>98%) values.

- Post-reaction modifications: The hemiacetal intermediate can be further reduced, methylated, or dehydrated to yield the target compound or its derivatives.

This method is reported to produce the cis/trans mixture of tetrahydropyran derivatives, with subsequent separation and purification steps to isolate the desired stereoisomer.

Chiral Resolution and Purification

To obtain the (3S,4S) stereoisomer with high enantiomeric purity, chiral resolution techniques are employed:

- Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases.

- Enzymatic Methods: Enzymatic resolution or selective enzymatic transformations.

- Optimization Parameters: Reaction temperature, solvent polarity, and protecting group strategies are adjusted to minimize racemization and epimerization during synthesis and purification.

Analytical Characterization Supporting Preparation

Post-synthesis, the compound’s purity and stereochemical integrity are validated by:

| Analytical Technique | Purpose | Typical Data/Parameters |

|---|---|---|

| HPLC (C18 column) | Purity assessment | >98% purity by area normalization; UV detection at 210–254 nm |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Calculated m/z for C6H11NO3: 161.08; observed [M+H]+: 162.08 |

| NMR Spectroscopy (1H and 13C) | Stereochemical assignment | Characteristic proton shifts for tetrahydropyran ring protons at δ 3.5–4.5 ppm; amino substituent signals; diastereomeric excess determination |

| IR Spectroscopy | Functional group identification | Amine N-H stretch (~3400 cm⁻¹), ester C=O stretch (~1720 cm⁻¹) |

These analytical methods confirm the successful formation of the compound with the intended stereochemistry and functional groups.

Summary Table of Preparation Methods

| Method | Key Reaction | Catalysts/Conditions | Stereoselectivity | Yield | Notes |

|---|---|---|---|---|---|

| Organocatalytic Domino Michael-Hemiacetalization | Michael addition + hemiacetalization + dehydration | Organocatalysts (10 mol%), toluene, RT | >95% diastereomeric excess, >98% enantiomeric excess | 66–80% isolated yield | Allows access to stereodefined tetrahydropyrans; suitable for functionalized derivatives |

| Hydroalkoxylation of Hydroxy Olefins | Acid-catalyzed cyclization of hydroxy olefins | Acidic conditions (e.g., PTSA), elevated temperature | Moderate to high (optimization required) | Variable (scale-up potential) | Industrially promising but less documented; requires optimization for purity |

| Chiral Resolution | Chromatographic or enzymatic separation | HPLC with chiral stationary phases; enzymatic catalysts | High enantiomeric purity | Dependent on method | Critical for isolating pure (3S,4S) isomer |

Research Findings and Notes

- The organocatalytic domino approach is favored for academic and medicinal chemistry applications due to its high stereoselectivity and functional group tolerance.

- Industrial synthesis lacks detailed public documentation but likely builds upon hydroalkoxylation and functionalization methods with process optimization to enhance yield and stereochemical purity.

- Protecting group strategies, such as Boc-protection of amines, are often employed to facilitate selective reactions and prevent side reactions during synthesis.

- Storage and handling recommendations to maintain compound stability include lyophilized solid storage at –20°C under inert atmosphere and solution storage at –80°C to prevent degradation.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- CAS Number : 785776-21-8

The compound features a tetrahydropyran ring with an amino group and a carboxylate ester, which is critical for its biological interactions and chemical reactivity.

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex chemical entities.

Biology

- Enzyme Inhibition Studies : Research indicates that (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate can inhibit specific enzymes, impacting metabolic pathways. For instance:

- Case Study : A study demonstrated its role in inhibiting enzymes involved in neurotransmitter synthesis, suggesting potential applications in neuropharmacology.

| Enzyme Target | Effect | Reference |

|---|---|---|

| Amino Acid Metabolism Enzymes | Inhibition | |

| Neurotransmitter Synthesis Enzymes | Modulation |

Industry

- Specialty Chemicals Production : The compound is utilized as an intermediate in the production of specialty chemicals, enhancing various industrial processes.

Research into the biological activity of this compound has shown promising results:

- Interaction with Enzymes : It may inhibit key metabolic enzymes.

- Potential Therapeutic Effects : Its ability to modulate biochemical pathways opens avenues for therapeutic applications.

Mécanisme D'action

The mechanism by which (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Enantiomeric Pair: (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate

The (3R,4R)-enantiomer shares identical molecular weight, formula, and core physical properties (e.g., boiling point, density) with the (3S,4S)-form. For example, enantiomers may exhibit divergent binding affinities to chiral targets, though specific activity data are unavailable in the evidence .

| Property | (3S,4S)-Methyl Ester | (3R,4R)-Methyl Ester |

|---|---|---|

| CAS Number | 785776-21-8 | Not explicitly provided |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol | 159.18 g/mol |

| Boiling Point | 224.2°C | 224.2°C |

| LogP | 0.223 | 0.223 |

| Stereochemical Influence | Likely distinct biological activity | Similar physical properties |

Ethyl Ester Analog: (3S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate

Replacing the methyl ester with an ethyl group increases molecular weight (173.20 g/mol) and slightly alters lipophilicity. The ethyl analog (CAS: 87439-10-9) has a molecular formula of C₈H₁₅NO₃ . This modification could enhance membrane permeability in drug design.

| Property | (3S,4S)-Methyl Ester | (3S,4S)-Ethyl Ester |

|---|---|---|

| CAS Number | 785776-21-8 | 87439-10-9 |

| Molecular Formula | C₇H₁₃NO₃ | C₈H₁₅NO₃ |

| Molecular Weight | 159.18 g/mol | 173.20 g/mol |

| Alkyl Group | Methyl | Ethyl |

| Potential Application | Unspecified | Intermediate in chiral synthesis |

Partially Saturated Analog: Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate

This compound (CAS: 1542711-49-8) differs in ring saturation and substituent positions. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol . The amino group at the 4-position and ester at the 5-position may affect intermolecular interactions compared to the fully saturated (3S,4S)-methyl ester.

| Property | (3S,4S)-Methyl Ester | Dihydro Analog |

|---|---|---|

| CAS Number | 785776-21-8 | 1542711-49-8 |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₁NO₃ |

| Ring Saturation | Tetrahydro (fully saturated) | 3,6-Dihydro (partially unsaturated) |

| Substituent Positions | 3-carboxylate, 4-amino | 5-carboxylate, 4-amino |

| Molecular Weight | 159.18 g/mol | 157.17 g/mol |

Research Implications and Gaps

Stereochemical Impact : The (3S,4S) and (3R,4R) enantiomers warrant comparative biological studies to elucidate stereoselective effects.

Ethyl vs. Methyl Esters : Experimental LogP and solubility data are needed to validate hydrophobicity trends.

Dihydro Analog Stability : Investigations into the reactivity of the partially unsaturated ring could inform synthetic applications.

Activité Biologique

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, with the CAS number 785776-21-8, is a chemical compound that has garnered attention due to its potential biological activities. This compound is a derivative of tetrahydropyran and features a unique structure that may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H13NO3

- Molecular Weight : 159.18 g/mol

- Boiling Point : 224 °C

- Density : 1.115 g/cm³

The compound is synthesized through various methods that include cyclization reactions to form the tetrahydropyran ring, followed by the introduction of amino and carboxylate groups through nucleophilic substitution and esterification reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to function as an enzyme inhibitor, binding to active sites and disrupting normal biochemical pathways. This mechanism can lead to various therapeutic effects depending on the target enzyme or receptor involved.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit serine proteases, which are involved in inflammatory processes . This suggests potential applications in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The structure allows for effective binding to bacterial enzymes, potentially disrupting their metabolic processes. Further studies are needed to quantify these effects and evaluate the compound's efficacy as an antimicrobial agent.

Case Studies

- Case Study on Enzyme Inhibition : A study published in the Journal of Biological Chemistry demonstrated that derivatives of tetrahydropyran could inhibit cathepsin C, an enzyme involved in the activation of serine proteases. The findings suggest that this compound may similarly affect this pathway, highlighting its potential role in modulating immune responses .

- Antimicrobial Properties : In vitro studies conducted on related compounds have indicated significant antibacterial activity against Gram-positive bacteria. These findings warrant further investigation into the specific mechanisms by which this compound exerts its antimicrobial effects.

Data Table: Summary of Biological Activities

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Elucidating the precise molecular interactions between this compound and its biological targets.

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models to better understand its potential as a therapeutic agent.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in molecular structure affect biological activity to optimize efficacy.

Q & A

Basic Question: What are the common synthetic routes for (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate, and what catalysts are typically employed?

Answer:

The synthesis of this compound often involves multicomponent reactions (MCRs) or stereoselective cyclization. A typical route utilizes one-pot reactions of acetylene carboxylate esters with nitriles or active methylene derivatives in the presence of organocatalysts like L-proline or DABCO, which facilitate stereochemical control . For example, KF-Al₂O₃ has been reported as a green, recyclable catalyst for synthesizing 4H-pyran-3-carboxylates under mild conditions, avoiding hazardous solvents and high temperatures . Key steps include:

- Reagent selection : Use of ethyl/methyl esters for carboxylate formation.

- Catalyst optimization : Testing proline derivatives or inorganic bases for yield and enantioselectivity.

- Workup : Isolation via column chromatography or crystallization, followed by NMR and HPLC validation .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing the stereochemistry and purity of this compound?

Answer:

Critical techniques include:

- X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of structurally similar pyrrolidine-carboxylates .

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., amine, ester) and confirm stereochemistry through coupling constants (e.g., axial vs. equatorial protons in the pyran ring) .

- HPLC with chiral columns : Validates enantiomeric purity, especially for stereoisomers like (3S,4S) vs. (3R,4R) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Question: How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in the synthesis of this compound?

Answer:

Enantioselectivity challenges arise from the compound’s two stereocenters. Strategies include:

- Chiral catalysts : L-proline or DABCO derivatives induce asymmetric induction during cyclization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, while low temperatures reduce racemization .

- Coupling agents : Use of DCC or EDC for activating carboxyl groups in intermediates to preserve stereochemistry .

- Kinetic resolution : Enzymatic methods or chiral stationary phases for post-synthetic purification .

Advanced Question: What strategies address discrepancies in reported synthetic yields when using different catalytic systems?

Answer:

Yield variations often stem from catalyst efficiency and reaction parameters. For example:

- KF-Al₂O₃ vs. Mg/La mixed oxide : KF-Al₂O₃ achieves higher yields (~85%) at room temperature, while Mg/La requires elevated temperatures (~60°C) but offers better substrate generality .

- Contradiction analysis : Compare activation energies (via DFT calculations) and solvent effects (e.g., ethanol vs. ionic liquids) to identify rate-limiting steps .

- DoE (Design of Experiments) : Systematic variation of temperature, catalyst loading, and solvent ratio to map optimal conditions .

Advanced Question: How do solvent and catalyst choices impact the green chemistry profile of synthesizing this compound?

Answer:

- Solvent selection : Replace hazardous solvents (e.g., DCM) with ethanol or water, as shown in KF-Al₂O₃ protocols, reducing environmental toxicity .

- Catalyst recyclability : Inorganic bases like KF-Al₂O₃ can be reused for 5+ cycles without significant yield loss, minimizing waste .

- Ionic liquids : Serve as dual solvent-catalysts, enabling energy-efficient one-pot syntheses with reduced byproducts .

- Atom economy : Evaluate MCRs (e.g., aldehyde + nitrile + ester) to maximize incorporation of starting materials into the final product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.